1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one
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Overview
Description
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C14H17NOS and its molecular weight is 247.36. The purity is usually 95%.
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Preparation Methods
Synthetic routes and reaction conditions:
A common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitably substituted pyrrolidine and subjecting it to a series of reactions involving methylene and thiophene derivatives can yield the desired compound.
Specific reaction conditions such as temperature, solvent, and catalyst selection play a crucial role in optimizing the yield and purity of the compound.
Industrial production methods:
Scaling up from laboratory synthesis to industrial production involves optimizing reaction parameters and employing cost-effective and sustainable methods. Using continuous flow reactors and green chemistry principles can enhance the scalability and environmental friendliness of the process.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: This compound can undergo oxidation reactions, particularly at the methylene and thiophene moieties.
Reduction: Reduction reactions can target the ketone group to form secondary alcohols.
Common reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and other peroxides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Catalysts such as palladium on carbon can facilitate substitution reactions on the thiophene ring.
Major products formed from these reactions:
Oxidation: The primary products are oxidized derivatives of the methylene or thiophene groups.
Reduction: The main product is the corresponding secondary alcohol.
Substitution: Various substituted thiophene derivatives.
4. Scientific Research Applications: This compound finds applications in multiple research domains:
Chemistry: It serves as a valuable intermediate for synthesizing more complex molecules.
Biology: Researchers explore its potential as a ligand for receptor studies due to its unique bicyclic structure.
Medicine: There's interest in its pharmacological properties, particularly as a precursor for developing therapeutic agents.
Industry: Its derivatives may have applications in the development of novel materials or as catalysts in various industrial processes.
Mechanism of Action
The mechanism by which the compound exerts its effects: Typically involves interaction with specific molecular targets, potentially altering biological pathways.
Molecular targets and pathways involved: Depending on its application, it may target enzymes, receptors, or other biomolecules, influencing processes such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(furan-2-yl)ethan-1-one: A compound with a furan ring instead of thiophene, offering different reactivity and properties.
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzofuran-2-yl)ethan-1-one: Incorporates a benzofuran ring, introducing aromaticity and potentially altering biological activity.
Highlighting its uniqueness:
The presence of a thiophene ring distinguishes it from its counterparts, potentially offering unique reactivity and biological interactions.
Hope this paints a comprehensive picture of the compound! Any more chemical curiosities you want to explore?
Properties
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-10-7-11-4-5-12(8-10)15(11)14(16)9-13-3-2-6-17-13/h2-3,6,11-12H,1,4-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAPMPMTVGYGGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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